molecular formula C14H30O6S2 B14172953 Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) CAS No. 4239-22-9

Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)

Cat. No.: B14172953
CAS No.: 4239-22-9
M. Wt: 358.5 g/mol
InChI Key: KEPYZDUMSFZPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is an organic compound with the molecular formula C14H30O6S2. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 3-methylbutane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Butane-1,4-diol+23-methylbutane-1-sulfonyl chlorideButane-1,4-diyl bis(3-methylbutane-1-sulfonate)+2HCl\text{Butane-1,4-diol} + 2 \, \text{3-methylbutane-1-sulfonyl chloride} \rightarrow \text{Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)} + 2 \, \text{HCl} Butane-1,4-diol+23-methylbutane-1-sulfonyl chloride→Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)+2HCl

Industrial Production Methods

In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.

    Reduction: The compound can be reduced to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.

    Hydrolysis: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.

    Reduction: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.

Scientific Research Applications

Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and other derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) involves its reactivity as a sulfonate ester. The sulfonate groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo hydrolysis and reduction, leading to the formation of butane-1,4-diol and 3-methylbutane-1-sulfonic acid. These reactions are mediated by the interaction of the sulfonate groups with nucleophiles, acids, bases, or reducing agents.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diyl bis(3-methylimidazolium) dibromide: Another compound with a butane-1,4-diyl backbone, but with imidazolium groups instead of sulfonate esters.

    Butane-1,4-diyl bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide: Contains imidazolium groups and trifluoromethanesulfonyl imide groups.

Uniqueness

Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is unique due to its specific sulfonate ester groups, which confer distinct reactivity and properties compared to other butane-1,4-diyl derivatives. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

4239-22-9

Molecular Formula

C14H30O6S2

Molecular Weight

358.5 g/mol

IUPAC Name

4-(3-methylbutylsulfonyloxy)butyl 3-methylbutane-1-sulfonate

InChI

InChI=1S/C14H30O6S2/c1-13(2)7-11-21(15,16)19-9-5-6-10-20-22(17,18)12-8-14(3)4/h13-14H,5-12H2,1-4H3

InChI Key

KEPYZDUMSFZPSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)OCCCCOS(=O)(=O)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.